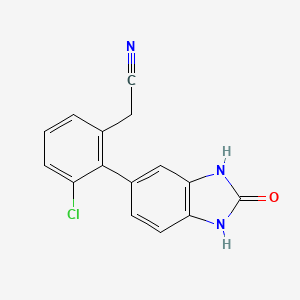

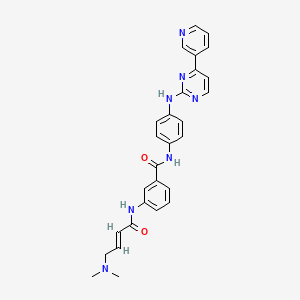

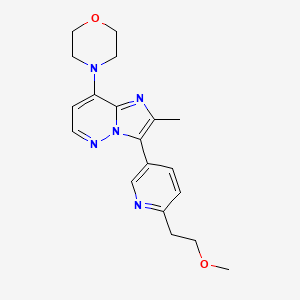

![molecular formula C31H30N4O5 B608310 methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate CAS No. 1613437-66-3](/img/structure/B608310.png)

methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KBP-7018 is a novel, tyrosine kinase-selective inhibitor with potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET). It IC50 values are: c-KIT 10nM; RET 7.6 nM; PDGFR 25nM. KBP-7018 represents a novel multikinase inhibitor with differentiated activity, highly enhanced selectivity, and acceptable PK profiles that will enter phase I clinical trials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyrrol-3′-yloxindoles : This compound is involved in the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, showcasing its role in complex chemical reactions (Velikorodov et al., 2011).

Formation of Oxindolylideneacetates : It is utilized in reactions forming 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid esters, illustrating its versatility in organic synthesis (El-Samahy, 2005).

Sulfenylation Reactions : The compound is used in methylsulfenylation of pyrroles and indoles, enabling the synthesis of diverse substituted pyrroles and indoles, which are important in medicinal chemistry (Gilow et al., 1991).

Application in Peptide/Peptoid Conformation Studies

- Conformationally Constrained Tryptophan Derivatives : It serves as a precursor in the synthesis of novel tryptophan analogues used for peptide and peptoid conformation elucidation studies. These analogues help in understanding peptide structures and functions (Horwell et al., 1994).

Involvement in Nenitzescu Reactions

- Creation of Indole Derivatives : Involved in the Nenitzescu synthesis, it reacts with various morpholines to create unique indole derivatives, showcasing its importance in the field of heterocyclic chemistry (Borisov et al., 2007).

Role in Improved Synthesis Methods

- Synthesis of Cannabinoid Ligands : It is integral in the improved synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a key intermediate in creating novel cannabinoid ligands, demonstrating its role in advancing synthetic methodologies (Zhao et al., 2009).

Facilitating Morita-Baylis-Hillman Reactions

- Synthesis of Benzazepine-Carboxylates : The compound is utilized in the preparation of methyl 2-amino-3H-1-benzazepine-4-carboxylates from Morita-Baylis-Hillman acetates, highlighting its utility in complex organic reactions (Lim et al., 2007).

Aminomethylation Processes

- Formation of Aminomethylated Derivatives : It plays a role in aminomethylation of pyrroles and indoles, leading to the creation of bifunctional monomers and biologically active polymers (Markova et al., 2017).

Heterocyclization Reactions

- Heterocyclization to Form Selenadiazoles : Used in oxidative heterocyclization reactions to produce 1,2,3-selenadiazole and thiadiazole derivatives, emphasizing its role in the synthesis of diverse heterocyclic compounds (Velikorodov et al., 2016).

Eigenschaften

CAS-Nummer |

1613437-66-3 |

|---|---|

Produktname |

methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate |

Molekularformel |

C31H30N4O5 |

Molekulargewicht |

538.604 |

IUPAC-Name |

methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |

InChI |

InChI=1S/C31H30N4O5/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34/h2-10,17-18,33,37H,11-16,19H2,1H3 |

InChI-Schlüssel |

JVDJHTYIWQIOCA-ZIADKAODSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

KBP-7018; KBP 7018; KBP7018. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

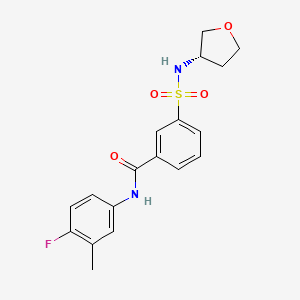

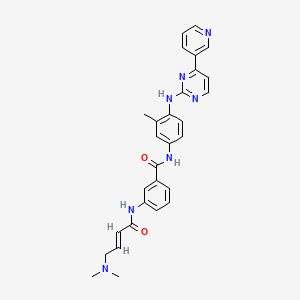

![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)

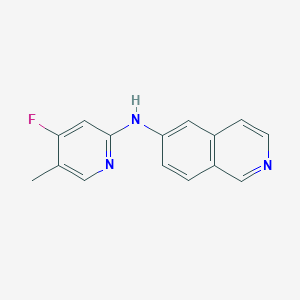

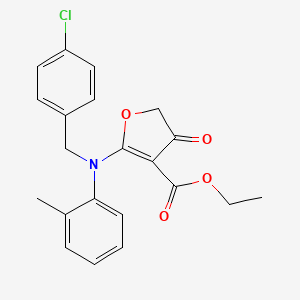

![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)

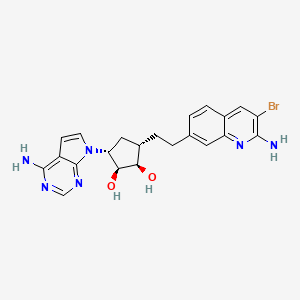

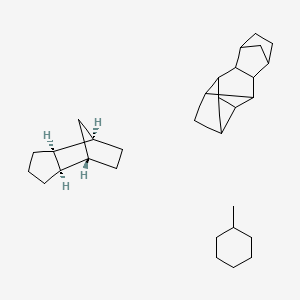

![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)